2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate
Overview
Description
2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is an organic compound that features both ester and amine functional groups
Mechanism of Action
Target of Action
The primary targets of the compound “2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate” are currently unknown. The compound is structurally similar to other phenolic compounds, which are known to interact with a variety of cellular targets, including enzymes and receptors .
Mode of Action
Phenolic compounds often exert their effects through interactions with cellular proteins, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Phenolic compounds can influence a variety of biochemical pathways, often through their antioxidant properties .
Result of Action
Phenolic compounds often exert antioxidant effects, protecting cells from oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with cellular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate can be achieved through esterification reactions. One common method involves the reaction of 2-(Dimethylamino)-2-oxoethanol with 2-(4-hydroxyphenyl)acetic acid in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid (PTSA) can be used to accelerate the esterification reaction. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-2-oxoethyl 2-(4-methoxyphenyl)acetate
- 2-(Dimethylamino)-2-oxoethyl 2-(3-hydroxyphenyl)acetate
- 2-(Dimethylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate
Uniqueness
2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is unique due to the presence of both the dimethylamino and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. The hydroxy group enhances its solubility and potential for hydrogen bonding, while the dimethylamino group provides basicity and nucleophilicity.
Properties
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 2-(4-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-13(2)11(15)8-17-12(16)7-9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOYXHSRNCTJOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446129 | |
Record name | 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59721-16-3 | |
Record name | Benzeneacetic acid, 4-hydroxy-, 2-(dimethylamino)-2-oxoethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59721-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.